(5-氰基-1H-吲哚-2-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

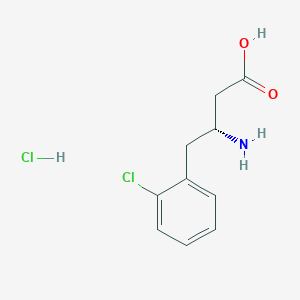

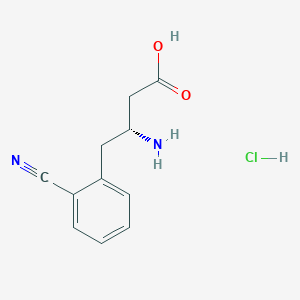

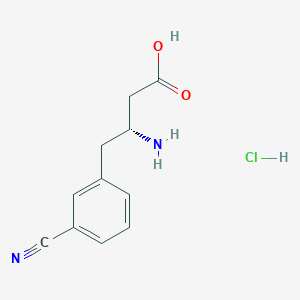

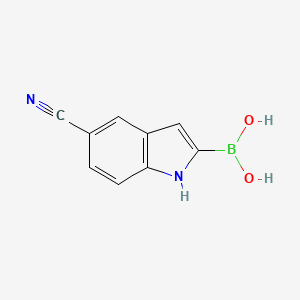

“(5-cyano-1H-indol-2-yl)boronic acid” is a chemical compound with the molecular formula C9H7BN2O2 . It is also known by other names such as “5-Cyano-1H-indole-2-boronic acid”, “5-CYANOINDOLE-2-BORONIC ACID”, and "5-cyano-1h-indol-2-yl boronic acid" .

Synthesis Analysis

The synthesis of “(5-cyano-1H-indol-2-yl)boronic acid” and similar boronic acids often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The molecular weight of “(5-cyano-1H-indol-2-yl)boronic acid” is 185.98 g/mol . The IUPAC name for this compound is "(5-cyano-1H-indol-2-yl)boronic acid" .

Chemical Reactions Analysis

“(5-cyano-1H-indol-2-yl)boronic acid” can be involved in various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling reactions . This reaction is used to synthesize biologically active molecules, including indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .

Physical And Chemical Properties Analysis

“(5-cyano-1H-indol-2-yl)boronic acid” has a melting point of 220°C to 226°C . It has a LogP value of -0.28062, indicating its solubility in water and oil .

科学研究应用

Synthesis of Biologically Active Molecules

This compound is used as a reactant in the synthesis of various biologically active molecules. For instance, it has been involved in creating indole inhibitors of MMP-13, which are potential treatments for arthritic diseases .

Tubulin Polymerization Inhibitors

It serves as a precursor for substituted pyrimidines that act as tubulin polymerization inhibitors. These inhibitors can be crucial in cancer research, as they interfere with the microtubule functions within cell division .

Suzuki Coupling Reactions

5-Cyano-1H-indole-2-boronic acid is utilized in Suzuki coupling reactions to synthesize Aryl-hetarylfurocoumarins. These compounds have various applications, including serving as building blocks for organic electronics and pharmaceuticals .

Cross-Coupling Reactions

The compound is also involved in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic chemistry, leading to the production of a wide array of chemical products .

Trifluoromethylation

It has applications in copper-catalyzed trifluoromethylation reactions. This process is significant for introducing trifluoromethyl groups into molecules, which can alter their chemical and physical properties for pharmaceutical and agricultural uses .

Benzylation Reactions

Palladium-catalyzed benzylation reactions use this compound as well. Benzylation is an important step in synthesizing various organic compounds, particularly in pharmaceutical chemistry .

Homocoupling Reactions

This boronic acid derivative is used in homocoupling reactions, where two identical molecules are joined together. This is a key reaction in the synthesis of complex organic compounds, including polymers and fine chemicals .

Synthesis of Hydroxyquinones

Lastly, it’s used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides with hydroxyquinones. Hydroxyquinones are important in various fields, including pharmacology and dye manufacturing .

Each application mentioned above showcases the versatility and importance of 5-Cyano-1H-indole-2-boronic acid in scientific research and industrial applications.

MilliporeSigma - 5-Indolylboronic acid MilliporeSigma - N-Boc-indole-2-boronic acid

作用机制

The mechanism of action of “(5-cyano-1H-indol-2-yl)boronic acid” in Suzuki–Miyaura coupling involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In transmetalation, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .

安全和危害

属性

IUPAC Name |

(5-cyano-1H-indol-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BN2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALSJXICMYXRMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC(=C2)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648596 |

Source

|

| Record name | (5-Cyano-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871329-64-5 |

Source

|

| Record name | (5-Cyano-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。